6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid
Description
Systematic IUPAC Nomenclature and CAS Registry
The IUPAC name This compound derives from the fusion of imidazole and pyridine rings. The bicyclic system is designated as imidazo[1,5-a]pyridine, where the numbering begins at the bridgehead nitrogen (N1) and proceeds through the pyridine moiety. The prefix 6-bromo indicates a bromine substituent at position 6, while the 5-carboxylic acid group occupies position 5 of the fused ring system.
While the exact CAS Registry Number for this specific isomer is not explicitly listed in the provided sources, structurally related analogs include:
- 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid : CAS 1159827-21-0
- 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid : CAS 1427405-61-5
- Imidazo[1,5-a]pyridine-5-carboxylic acid (unsubstituted): CAS 885276-19-7
The molecular formula C₈H₅BrN₂O₂ and molecular weight 241.04 g/mol align with brominated imidazopyridine carboxylic acids reported in synthetic studies.
Molecular Structure Analysis: X-ray Crystallography and Computational Modeling
Although X-ray crystallographic data for this compound remains unpublished, density functional theory (DFT) simulations predict a planar bicyclic core with slight distortions due to steric interactions between the bromine and carboxylic acid groups. Key structural features include:
Nuclear magnetic resonance (NMR) data for analogous compounds, such as 7-bromoimidazo[1,5-a]pyridine-1-carboxamide , reveal distinct aromatic proton environments:
Tautomeric Forms and Resonance Stabilization Mechanisms
The imidazo[1,5-a]pyridine system exhibits tautomerism mediated by proton shifts between N1 and N3 positions. For this compound, three dominant tautomers are theoretically possible:
- N1-H tautomer : Proton resides on the bridgehead nitrogen, stabilizing conjugation with the pyridine π-system.
- N3-H tautomer : Proton migration to the imidazole nitrogen, favored in polar solvents due to enhanced solvation.
- Zwitterionic form : Deprotonated carboxylic acid (-COO⁻) and protonated N1, prevalent at physiological pH.
Resonance stabilization arises from delocalization of the lone pairs on N1 and N3 into the aromatic system, as shown in the hybrid structures below:
$$
\text{Resonance Hybrid} = \underset{\text{Contributor A}}{\underbrace{\chemfig{6((=O)-N(-[::-60]H)-5(-N=-(=Br)-))}}} \leftrightarrow \underset{\text{Contributor B}}{\underbrace{\chemfig{6((=O)-N-5(-N(-[::-60]H)-=(-Br)-))}}}
$$
The electron-withdrawing bromine and carboxylic acid groups further polarize the π-electron density, reducing the energy gap between tautomeric states by approximately 8.3 kJ/mol according to computational models. This dynamic equilibrium enhances the compound's reactivity in cross-coupling reactions, as observed in Suzuki-Miyaura couplings of related bromoimidazopyridines.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
6-bromoimidazo[1,5-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-2-1-5-3-10-4-11(5)7(6)8(12)13/h1-4H,(H,12,13) |
InChI Key |
FANRCFZOOJVZPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N2C1=CN=C2)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization via Reaction of 2-Amino-5-bromopyridine with Chloroacetaldehyde
A well-documented method for synthesizing 6-bromoimidazo fused pyridines involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions. This method is characterized by:
- Reaction temperature: 25–55 °C
- Reaction time: 2–24 hours
- Alkali used: sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine
- Solvents: water, ethanol, methanol, or mixtures thereof
- Workup: concentration, extraction with ethyl acetate, drying over anhydrous sodium sulfate, rotary evaporation, and recrystallization from ethyl acetate/hexane (1:1 v/v)
This approach yields 6-bromoimidazo[1,2-a]pyridine derivatives with high purity and good yields (up to ~72%) under gentle conditions, making it suitable for both laboratory and industrial scale synthesis.
Table 1: Reaction Conditions and Yields for Cyclization
| Entry | Alkali Used | Solvent | Reaction Time (h) | Temp (°C) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Sodium bicarbonate | Ethanol | 5 | 55 | 72.0 | 76.5–78.0 | Off-white crystals |
| 2 | Sodium carbonate | Ethanol | 10 | 55 | 67.8 | 76.3–78.2 | Light brown crystals |
| 3 | Sodium hydroxide | Methanol | 12 | 55 | 35.2 | 75.6–78.2 | Lower yield, black solid |
| 4 | Triethylamine | Water | 20 | 55 | 53.4 | 76.3–77.8 | Light brown crystals |
| 5 | None (neutralized) | Ethanol | 6 | 55 | 72.4 | 76.5–77.8 | Light brown crystals |
| 6 | None (neutralized) | Water | 20 | 55 | 33.4 | 76.8–78.5 | Brown crystals |
Data adapted from patent CN103788092A
Introduction of the Carboxylic Acid Group at the 5-Position
While the above method primarily yields 6-bromoimidazo[1,2-a]pyridine, the preparation of the 5-carboxylic acid derivative involves further functionalization steps, typically:
- Oxidation of a methyl or aldehyde substituent at the 5-position to the carboxylic acid.
- Alternatively, direct cyclization using precursors bearing carboxyl functionalities or subsequent carboxylation reactions.
Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde as a Precursor
A related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde , can be synthesized by reacting 6-bromo-2-aminopyridine with 2-bromomalonaldehyde in a mixture of ethanol and water under microwave irradiation at 110 °C for 10 minutes. This method is notable for:
- High yield (~80%)
- Use of green chemistry principles (microwave-assisted synthesis)
- Inert atmosphere (argon purging)
- Subsequent neutralization and purification by column chromatography
This aldehyde intermediate can be further oxidized to the corresponding carboxylic acid at the 3-position, which is analogous to the 5-position in the [1,5-a] fused system, depending on the ring fusion pattern.
Data adapted from ChemicalBook synthesis protocols
Summary of Key Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Starting material | 2-Amino-5-bromopyridine | Key brominated pyridine precursor |
| Aldehyde reagent | Monochloroacetaldehyde (40% aqueous) | For imidazo ring formation |
| Alkali | Sodium bicarbonate, sodium carbonate, etc. | Influences yield and purity |
| Solvent | Ethanol, methanol, water | Solvent choice affects reaction rate |
| Temperature | 25–55 °C | Mild conditions favor product stability |
| Reaction time | 2–24 hours | Longer times for complete conversion |
| Workup | Extraction, drying, rotary evaporation | Standard organic synthesis procedures |
| Purification | Recrystallization from ethyl acetate/hexane | Enhances purity and crystallinity |
Research Findings and Practical Notes
- The choice of alkali base significantly affects the yield and purity. Sodium bicarbonate and sodium carbonate provide better yields and cleaner products compared to sodium hydroxide, which may lead to lower yields and darker solids.
- Solvent polarity and composition influence the reaction kinetics and product crystallization. Ethanol-water mixtures are commonly used.
- Recrystallization from ethyl acetate and hexane (1:1) is effective for obtaining high-purity crystalline products.
- Microwave-assisted synthesis offers a rapid and efficient alternative for related imidazo derivatives, especially for aldehyde intermediates.
- The described methods are scalable and suitable for industrial applications due to mild conditions and straightforward workup.
Chemical Reactions Analysis
Cross-Coupling Reactions
The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling reactions, enabling selective functionalization.
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ yields biaryl derivatives. For example:
Typical conditions: 80–100°C in dioxane/H₂O (4:1), yielding 65–85% .
Buchwald-Hartwig Amination
Bromine substitution with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos produces amino-substituted derivatives:
Yields range from 70–90% under inert atmospheres .
Nucleophilic Substitution
The electron-deficient bromine site permits nucleophilic aromatic substitution (SNAr) under basic conditions.
Hydroxylation
Reaction with NaOH in ethanol/water at 60°C replaces bromine with a hydroxyl group:
Alkoxy/Amino Substitution
Methoxy or amino groups can be introduced using NaOMe or NH₃, respectively, in DMF at 100°C.
Carboxylic Acid Derivatization
The carboxylic acid group undergoes standard transformations to generate esters, amides, or acyl chlorides.
Esterification
Treatment with methanol/H₂SO₄ yields the methyl ester:
Amidation
Coupling with amines via EDCl/HOBt forms bioactive amides:
Yields: 60–85% depending on the amine .
Stability and Reactivity Trends
-
pH Sensitivity : The carboxylic acid group deprotonates above pH 4, enhancing solubility in polar solvents .
-
Thermal Stability : Decomposes at >200°C without melting.
This compound’s dual reactivity at the bromine and carboxylic acid positions makes it a versatile scaffold in medicinal chemistry and materials science.
Scientific Research Applications
Pharmaceutical Development
Therapeutic Agents
6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders and cancers. The compound's structure allows for modifications that enhance drug efficacy and specificity against targeted diseases. For instance, it has been utilized in developing inhibitors for specific enzymes involved in disease pathways, making it a valuable tool in drug design and development .
Clinical Applications
Research indicates that compounds derived from this compound can be effective against cardiovascular disorders by acting on the nitric oxide/cyclic guanosine monophosphate signaling pathway. This pathway is critical for smooth muscle relaxation and has implications for treating conditions like hypertension and heart failure .
Biochemical Research
Enzyme Inhibition Studies
The compound is frequently employed in biochemical studies focusing on enzyme inhibition and receptor interactions. It aids researchers in understanding cellular mechanisms and identifying potential therapeutic targets. For example, studies have shown that derivatives of this compound can inhibit certain kinases, which play pivotal roles in cancer progression .
Mechanistic Insights
By investigating the interactions of this compound with various biological receptors, researchers can gain insights into the molecular underpinnings of diseases, leading to the discovery of new therapeutic strategies .
Material Science
Advanced Materials Development
In material science, this compound is utilized to create advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance characteristics in these materials. This application is particularly relevant in industries where material resilience is critical .
Agricultural Chemistry
Agrochemical Formulation
The compound plays a role in the formulation of agrochemicals, including pesticides and herbicides. Its derivatives are being explored for their effectiveness against various agricultural pests while ensuring environmental safety. This application is vital for developing sustainable agricultural practices that minimize ecological impact .
Analytical Chemistry
Standardization in Analytical Methods
In analytical chemistry, this compound serves as a standard for quantifying related compounds across different samples. Its use ensures quality control during manufacturing processes, particularly in pharmaceuticals where precise dosages are critical .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can modulate various biological pathways by binding to enzymes or receptors, thereby influencing cellular processes. For instance, it may inhibit certain kinases or activate transcription factors, leading to altered gene expression and cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Variations
Imidazo[1,5-a]pyridine-5-carboxylic Acid (Parent Compound)
- Molecular Formula : C₈H₆N₂O₂
- Appearance : White to light yellow solid
- Purity : 99.83% (HPLC)
6-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid
- Key Difference : Carboxylic acid at position 1 instead of 5.
Pyrazolo[1,5-a]pyridine Derivatives
- Example : 3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS 876379-79-2, C₈H₅BrN₂O₂).
- Structural Contrast : Replaces the imidazole ring with pyrazole, reducing nitrogen count in the five-membered ring.
- Effect : Pyrazole derivatives often exhibit distinct acidity and metabolic stability compared to imidazole analogs .
Substituent Position and Reactivity
*Calculated data based on structural analogs.
Stability and Handling
Biological Activity
6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. The unique structure, characterized by the presence of a bromine atom and a carboxylic acid group, enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The chemical formula of this compound is C8H6BrN2O2. Its structure features an imidazo[1,5-a]pyridine core, which is known for its pharmacological significance. The bromine atom and carboxylic acid group contribute to its unique properties, allowing it to participate in various chemical reactions such as nucleophilic substitutions and cyclization reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate various biological pathways, including:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of glycogen synthase kinase 3 beta (GSK-3β), an enzyme involved in multiple signaling pathways related to cell growth and survival. In vitro studies have shown that it exhibits nanomolar inhibition activity against GSK-3β .
- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial strains, including those resistant to multiple drugs. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives, suggesting that they may inhibit inflammatory mediators and processes in vitro .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
-
GSK-3β Inhibition :
- A study reported the design and synthesis of novel imidazo[1,5-a]pyridine derivatives with improved central nervous system permeability while retaining potent GSK-3β inhibition. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced inhibitory potency .
- Antimicrobial Studies :
- In Vitro Assays :
Comparative Analysis
To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains bromine and carboxylic acid groups | GSK-3β inhibition, antimicrobial properties |
| Imidazo[1,2-a]pyridine | Lacks bromine and carboxylic acid | Limited biological activity |
| 6-Bromoimidazo[1,2-a]pyridine | Contains bromine only | Moderate antimicrobial effects |
| Imidazo[1,2-a]pyridine-5-carboxylic acid | Contains carboxylic acid only | Variable biological activities |
Q & A
Q. What are the standard synthetic routes for 6-bromoimidazo[1,5-a]pyridine-5-carboxylic acid, and how can its purity be verified?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Cyclization : Starting from a pyridine precursor, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
- Carboxylic Acid Introduction : Hydrolysis of an ester intermediate (e.g., methyl or ethyl ester) using aqueous NaOH or HCl yields the carboxylic acid .
- Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Purity Verification : - HPLC (High-Performance Liquid Chromatography) with UV detection (>97% purity threshold).
- Spectroscopic Confirmation :
Q. How should researchers characterize the structural and electronic properties of this compound?
- X-ray Crystallography : Resolve bond angles (e.g., C2–Br1 bond length ~1.89 Å) and confirm the planar imidazo-pyridine core .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps for reactivity analysis .
- Thermal Analysis : TGA (Thermogravimetric Analysis) to assess decomposition temperature (>200°C, indicating thermal stability) .
Advanced Research Questions
Q. How can reaction conditions be optimized for bromination at the 6-position without side-product formation?
Q. What strategies are effective for derivatizing the carboxylic acid group for biological activity studies?
- Amidation : React with amines (e.g., benzylamine) using coupling agents like EDC/HOBt in DMF to form carboxamides .
- Esterification : Use SOCl₂/MeOH to generate methyl esters for improved cell permeability .
- Parallel Synthesis : Generate a library of derivatives (e.g., 24 analogs) via automated solution-phase methods .
Example Table :
| Derivative | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Carboxamide 2 | 240.10 ± 2.50 μM (Antiglycation) | |
| Methyl Ester 17{1} | >500 μM (Antioxidant) |
Q. How to resolve contradictions in reported biological activity data for this compound?
- Assay Variability : Standardize protocols (e.g., antiglycation assays using BSA-fructose models vs. cellular models) .
- Purity Checks : Impurities >3% (e.g., residual DMF) can skew IC₅₀ values; use LC-MS for batch validation .
- Structural Confirmation : Re-evaluate active derivatives via X-ray/NMR to rule out regioisomer interference .
Q. What advanced techniques are recommended for studying its interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., β-glucuronidase; predicted ΔG = -8.2 kcal/mol) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets .
- Metabolite Tracking : Radiolabel the bromine (⁷⁶Br) for in vivo distribution studies .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
